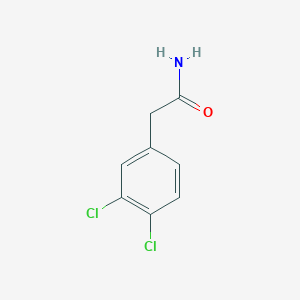
2-(3,4-Dichlorophenyl)acetamide
カタログ番号 B2721671
CAS番号:
868697-78-3
分子量: 204.05
InChIキー: ZZEVQJYIDJSWPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
2-(3,4-Dichlorophenyl)acetamide is a chemical compound with the molecular formula C8H7Cl2NO . It has a molecular weight of 204.06 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(3,4-Dichlorophenyl)acetamide consists of an acetamide group attached to a dichlorophenyl group . The InChI code for this compound is 1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) .Physical And Chemical Properties Analysis
2-(3,4-Dichlorophenyl)acetamide is a solid substance stored at room temperature . It has a molecular weight of 204.06 . The InChI code for this compound is 1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) .科学的研究の応用
Application 1: Microwave Assisted Synthesis
- Summary of the Application: This study explores the microwave-assisted synthesis of acetamide derivative compounds, including 2-chloro-N-(3,4-dichlorophenyl)acetamide. The technique proves to be a valuable tool for accelerating the synthesis process, enhancing yields, and promoting eco-friendly conditions .
- Methods of Application: The synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide is based on the reaction between 3,4-dichloroaniline, triethylamine, chloroacetyl chloride, and benzene . The compound was synthesized using a microwave-assisted synthesis method .
- Results or Outcomes: The synthesized compound was determined by spectrum characterization . The study contributes to the advancement of microwave-assisted synthesis methods and the comprehensive characterization of acetamide derivative compounds .
Application 2: Anti-inflammatory Agents
- Summary of the Application: 2-(2,4-Dichlorophenoxy)acetic acid and its derivatives, including 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide, are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .
- Methods of Application: The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . Target products were obtained in 58–72% yield .
- Results or Outcomes: According to the results of molecular docking, the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .
Application 3: Antiviral Agents
- Summary of the Application: Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A .
- Methods of Application: The method for the synthesis of these compounds is based on the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives . The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed significant antiviral activity .
- Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Safety And Hazards
特性
IUPAC Name |
2-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEVQJYIDJSWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)acetamide | |
Citations
For This Compound
31
Citations
Tumor cell receptors, such as sigma receptors are expressed during the different stages of abnormal tissue behavior, and are thus, targets for radiopharmaceutical chemistry. Our …
Number of citations: 4
search.proquest.com
Nitrogenous aromatic halogenated disinfection byproducts (DBPs) in drinking water have received considerable attention recently owing to their relatively high toxicity. In this study, a …
Number of citations: 15
pubs.acs.org
Most of the current FMS-like tyrosine kinase 3 (FLT3) inhibitors lack selectivity between FLT3 kinase and cKIT kinase as well as the FLT3 wt and internal tandem duplication (ITD) …
Number of citations: 21
pubs.acs.org
The synthesis and receptor affinity of 6,8-diazabicyclo[3.2.2]nonanes representing conformationally constrained ethylenediamines are described. The Dieckmann analogous cyclization …
Number of citations: 16
www.sciencedirect.com
Eight halogenated N, N′-diphenethylethylenediamines were synthesized, characterized and evaluated for σ 1 receptor binding affinity in vitro. Measurements of lipophilicity also were …
Number of citations: 1
www.ncbi.nlm.nih.gov
The morphan system (2-azabicyclo[3.3.1]nonane) as a substructure of morphine is of major interest in medicinal chemistry. Herein, the synthesis of morphan derivatives with additional …
Number of citations: 1
www.degruyter.com
Numerous disinfection by-products (DBPs) are formed from reactions between disinfectants and organic/inorganic matter during water disinfection. More than seven hundred DBPs that …
Number of citations: 3
www.sciencedirect.com
Starting with methyl 4,6‐O‐benzylidene‐α‐D‐glucopyranoside (4), an optimized procedure is reported for preparation of the bromide 7, which is transformed into the N‐acylated …
Number of citations: 4
onlinelibrary.wiley.com
Herein we propose the benzimidazole-2-one substructure as a suitable tryptophan mimic and thus a reasonable starting point for the design of p53 Mdm2 antagonists. We devise a …
Number of citations: 25
www.sciencedirect.com
Stereoespecific syntheses of (±)‐trans‐N,N‐cyclohexane‐1,2‐diamines ((±)‐4 a–g) were carried out from the corresponding (±)‐trans‐N,N‐dialkylaminocyclohexanols by successive …
Number of citations: 52
chemistry-europe.onlinelibrary.wiley.com
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



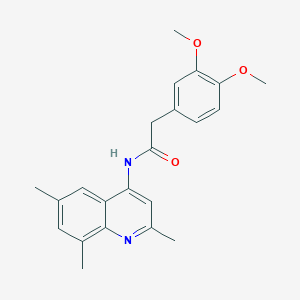
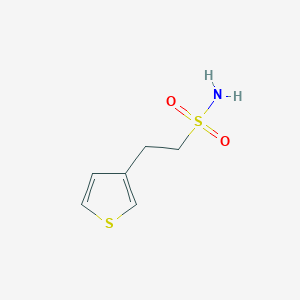
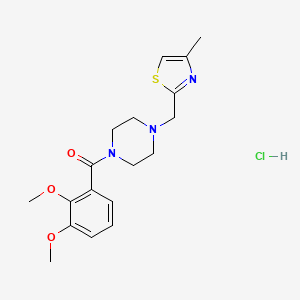
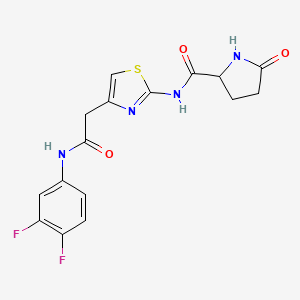
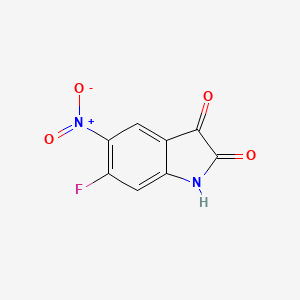
![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2721598.png)
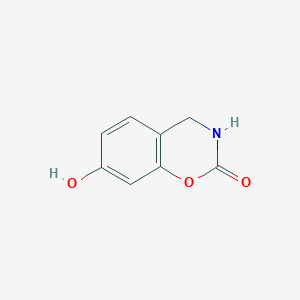
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)
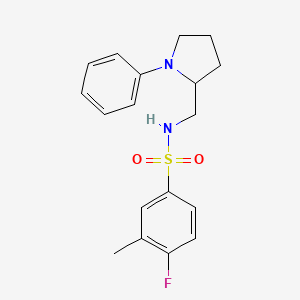
![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)
![3-[1-[(2-amino-2-oxoethyl)thio]-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(sec-butyl)propanamide](/img/structure/B2721608.png)
![2-(4-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2721609.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2721610.png)